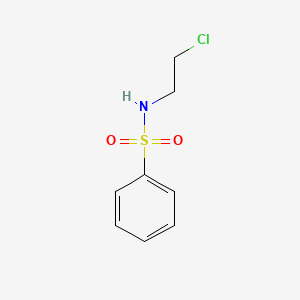

N-(2-chloroethyl)benzenesulfonamide

説明

Synthesis Analysis

The synthesis of N-(2-chloroethyl)benzenesulfonamide derivatives has been explored in various studies. For instance, a series of 2-benzylthio-4-chlorobenzenesulfonamide derivatives were synthesized by reacting potassium salts with different amines, leading to compounds with significant antitumor activity . Another study reported the synthesis of 2-methyl-N-(2,2,2-trichloroethyl)benzenesulfonamides from the reaction of N,N-dichloro-2-methylbenzenesulfonamide with trichloroethylene, demonstrating the high reactivity of the resulting product . Additionally, the synthesis of N-chloro-N-2,2,2-trichloroethyl-p-chlorobenzenesulfonamide was achieved by adding N,N-dichloro-p-chlorobenzenesulfonamide to vinylidene chloride, with the reaction being accelerated by benzoyl peroxide or SnCl4 .

Molecular Structure Analysis

The molecular structure of N-(2-chloroethyl)benzenesulfonamide derivatives is crucial for their biological activity. The structure-activity relationships (SAR) of these compounds have been discussed in the context of their antitumor properties . In another study, the NMR spectra data indicated that the synthesized compounds are characterized by a slow inversion of the nitrogen atom, which could be significant for their reactivity and potential applications .

Chemical Reactions Analysis

The chemical reactivity of N-(2-chloroethyl)benzenesulfonamide derivatives has been demonstrated in various reactions. For example, the addition of water and 2-methylbenzenesulfonamide to the synthesized products showed high reactivity, as well as reactions with benzene, toluene, anisole, thiophene, and 2-chlorothiophene . The adduct formed in one study reacted with ethylene, styrene, and allyl chloride under radical addition conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-chloroethyl)benzenesulfonamide derivatives are influenced by their molecular structure and the substituents present. The antitumor activity of these compounds, as well as their selectivity towards certain cancer cell lines, suggests that they have specific physical and chemical characteristics that enable them to interact with biological targets . The regioselectivity observed in the reaction of N-(2,2,2-trichloro-1-hydroxyethyl)-2-thiophenesulfonamide with substituted arenes indicates that the electronic and steric effects of the substituents play a significant role in determining the properties of these compounds .

Case Studies

The most prominent case study involves the compound N-(2-benzoxazolyl)-2-benzylthio-4-chloro-5-(4-fluorophenylcarbamoyl)benzenesulfonamide, which showed remarkable activity and selectivity toward non-small cell lung cancer and melanoma cell lines . Another case study includes the biological screening of N-dimethylphenyl substituted derivatives of N-ethyl/benzyl-4-chlorobenzenesulfonamide, which exhibited moderate to good activities against Gram-negative and Gram-positive bacteria, as well as enzyme inhibition potential against lipoxygenase and chymotrypsin enzymes .

科学的研究の応用

Molecular Structure and Interaction

N-(2-chloroethyl)benzenesulfonamide and its derivatives have been studied for their unique molecular structures, which are stabilized by extensive intra- and intermolecular hydrogen bonds. These bonds form chains of molecules and contribute to the compound's stability and potential interactions in medicinal applications. The carbamoylsulfonamide derivatives, closely related to this compound, exhibit significant potential for medicinal applications due to their stable molecular structures (Siddiqui et al., 2008).

Chemical Transformations and Applications

The derivatives of N-(2-chloroethyl)benzenesulfonamide have been used as key intermediates in various chemical transformations. These transformations include unusual rearrangements yielding diverse privileged scaffolds, highlighting the compound's versatility in synthetic chemistry and its potential for creating a wide range of useful compounds. These strategies and applications of the compound and its derivatives in chemical synthesis have been extensively reviewed and summarized, demonstrating its significant role in the field of combinatorial chemistry (Fülöpová & Soural, 2015).

Antibacterial and Enzymatic Inhibition Properties

N-(2-chloroethyl)benzenesulfonamide derivatives have shown promising results in pharmacological analysis, exhibiting moderate to high activity against both Gram-positive and Gram-negative bacterial strains. Furthermore, some derivatives have been identified as potent α-glucosidase inhibitors, suggesting potential applications in managing diseases related to enzyme activity. The compounds have demonstrated varying levels of cytotoxicity, which could be relevant in developing new therapeutic agents (Abbasi et al., 2016).

Environmental Analysis and Extraction Techniques

The compound and its related derivatives are recognized as emerging contaminants due to their widespread use in industrial and household applications. Novel and efficient extraction techniques, such as low-pressurized microwave-assisted extraction, have been developed for these compounds, enabling their quantitative analysis in environmental samples like soil. This highlights the importance of monitoring and understanding the environmental impact of these compounds (Speltini et al., 2016).

特性

IUPAC Name |

N-(2-chloroethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c9-6-7-10-13(11,12)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXJJRTVXGFTULP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40404280 | |

| Record name | N-(2-chloroethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-chloroethyl)benzenesulfonamide | |

CAS RN |

6453-86-7 | |

| Record name | N-(2-chloroethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40404280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

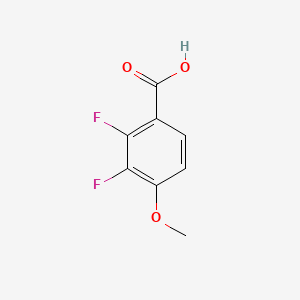

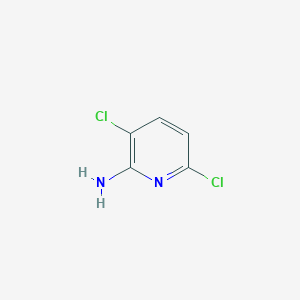

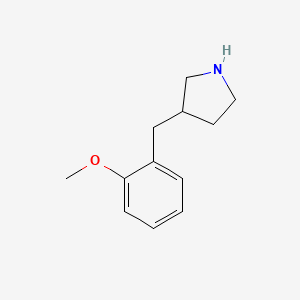

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-Thienyl)-2-[4-(Trifluoromethyl)Phenyl]Acetic Acid](/img/structure/B1351851.png)

![2-[1-(Dimethylamino)-3-({2-[3-(trifluoromethyl)phenoxy]ethoxy}imino)propylidene]malononitrile](/img/structure/B1351853.png)

![Methyl 3-(4-{[(4-bromophenyl)sulfonyl]oxy}phenyl)acrylate](/img/structure/B1351862.png)

![2-[(3-Methylbutyl)thio]benzoic acid](/img/structure/B1351885.png)